molecular formula C6H13NO B2582103 Methyl(oxolan-3-ylmethyl)amine CAS No. 7179-93-3

Methyl(oxolan-3-ylmethyl)amine

Cat. No.: B2582103
CAS No.: 7179-93-3
M. Wt: 115.176
InChI Key: ZUGRRINNTXSWBR-UHFFFAOYSA-N
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Description

Methyl(oxolan-3-ylmethyl)amine: is a chemical compound with the molecular formula C6H13NO and a molecular weight of 115.18 g/mol . It is also known by its IUPAC name, N-methyl(tetrahydro-3-furanyl)methanamine . This compound is characterized by the presence of a methyl group attached to an oxolan-3-ylmethylamine structure, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl(oxolan-3-ylmethyl)amine can be synthesized through various methods. One common approach involves the nucleophilic substitution of haloalkanes with amines . For instance, the reaction of oxolan-3-ylmethyl chloride with methylamine under basic conditions can yield the desired product. Another method involves the reductive amination of oxolan-3-ylmethyl ketone with methylamine in the presence of a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions: Methyl(oxolan-3-ylmethyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Typical reagents include alkyl halides and acid chlorides

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines .

Mechanism of Action

The mechanism of action of methyl(oxolan-3-ylmethyl)amine involves its interaction with specific molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various biochemical reactions. Its effects are mediated through its ability to form covalent bonds with electrophilic centers in target molecules, leading to changes in their structure and function .

Comparison with Similar Compounds

  • N-methyl(tetrahydro-2-furanyl)methanamine
  • N-methyl(tetrahydro-4-furanyl)methanamine
  • N-methyl(tetrahydro-3-pyranyl)methanamine

Comparison: Methyl(oxolan-3-ylmethyl)amine is unique due to its specific oxolan-3-ylmethyl structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and stability, making it suitable for specific applications in synthesis and research .

Biological Activity

Methyl(oxolan-3-ylmethyl)amine, with the molecular formula C₆H₁₃NO and a molecular weight of approximately 113.18 g/mol, is an organic compound featuring an oxolane (tetrahydrofuran) ring and a methylamine functional group. This unique structure contributes to its potential applications in medicinal chemistry and organic synthesis, particularly in the context of its biological activity.

Structural Characteristics

The compound's structure can be represented as follows:

  • Oxolane Ring : This five-membered ring enhances stability and reactivity.
  • Methylamine Group : This functional group is crucial for biological interactions.

Biological Activity Overview

Research into the biological activity of this compound suggests several promising therapeutic properties, including:

  • Antimicrobial Activity : Preliminary studies indicate that this compound may inhibit the growth of various pathogens.
  • Anticancer Potential : The compound has been evaluated for its ability to modulate cancer cell growth, indicating potential as a biochemical probe or ligand in biological assays.

While specific mechanisms of action for this compound are not fully elucidated, its interactions with biological macromolecules suggest several pathways:

  • Enzyme Binding : The compound can bind to enzymes and receptors, potentially modulating their activity through hydrogen bonding and hydrophobic interactions.
  • Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing various biochemical pathways.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other compounds that contain oxolane or thiazole groups. The following table summarizes some related compounds and their unique features:

Compound NameStructureUnique Features
4-[(Oxolan-3-yl)methyl]-1,3-thiazol-2-amineStructureExplored for antimicrobial properties
[(Oxolan-3-yl)methyl][(1,3-thiazol-2-yl)methyl]amineStructureInvestigated for anticancer activity
N-(oxolan-3-yl)methylamineStructureFocused on basic amine reactivity

These comparisons highlight how this compound's specific combination of functional groups enhances its reactivity and biological activity compared to similar compounds.

Case Studies and Research Findings

  • Antimicrobial Studies : Research has indicated that this compound exhibits significant antimicrobial properties against a spectrum of pathogens, including Staphylococcus aureus and Escherichia coli .
  • Anticancer Evaluations : In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines, suggesting its utility in cancer therapeutics .
  • Binding Studies : Investigations into the binding interactions of this compound with various enzymes have revealed its capability to influence enzyme kinetics, which is critical for understanding its therapeutic potential .

Properties

IUPAC Name

N-methyl-1-(oxolan-3-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-7-4-6-2-3-8-5-6/h6-7H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUGRRINNTXSWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCOC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7179-93-3
Record name methyl[(oxolan-3-yl)methyl]amine
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